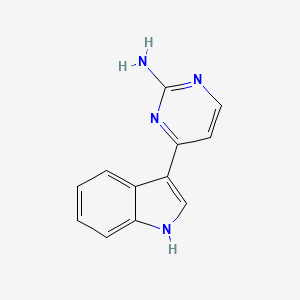

4-(1H-indol-3-yl)pyrimidin-2-amine

Description

The exact mass of the compound 4-(1H-indol-3-yl)pyrimidin-2-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 712012. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(1H-indol-3-yl)pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-indol-3-yl)pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-indol-3-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-12-14-6-5-11(16-12)9-7-15-10-4-2-1-3-8(9)10/h1-7,15H,(H2,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMZWFNNJMGJPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=NC(=NC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90328003 | |

| Record name | 4-(1H-indol-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289628-76-8 | |

| Record name | 4-(1H-indol-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(1H-indol-3-yl)pyrimidin-2-amine (Meridianin G): A Marine-Derived Multi-Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction and Chemical Profile

Abstract

4-(1H-indol-3-yl)pyrimidin-2-amine, a marine alkaloid also known as Meridianin G, is a promising heterocyclic compound isolated from the Antarctic tunicate Aplidium meridianum. Structurally, it features an indole nucleus linked at the C-3 position to a 2-aminopyrimidine moiety. This scaffold has garnered significant attention in medicinal chemistry due to its potent and diverse biological activities. Meridianin G is a multi-kinase inhibitor, demonstrating inhibitory effects against a range of protein kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3β (GSK-3β), and dual-specificity tyrosine-regulated kinase 1A (Dyrk1A). Its ability to modulate key signaling pathways, such as the JAK/STAT3 pathway, underpins its potential as a therapeutic agent for various diseases, most notably cancer and neurodegenerative disorders like Alzheimer's disease. This guide provides a comprehensive technical overview of its chemical properties, synthesis, mechanism of action, and preclinical development status.

Chemical Identity

The fundamental chemical and physical properties of 4-(1H-indol-3-yl)pyrimidin-2-amine are summarized in the table below. These identifiers are crucial for sourcing, referencing, and regulatory purposes.

| Property | Value | Source(s) |

| IUPAC Name | 4-(1H-indol-3-yl)pyrimidin-2-amine | [PubChem] |

| Synonyms | Meridianin G, 2-Amino-4-(3-indolyl)pyrimidine | [PubChem] |

| Molecular Formula | C₁₂H₁₀N₄ | [PubChem] |

| Molecular Weight | 210.23 g/mol | [PubChem] |

| CAS Number | 289628-76-8 | [PubChem] |

| ChEMBL ID | CHEMBL48082 | [PubChem] |

Physicochemical Properties

The computed physicochemical properties of 4-(1H-indol-3-yl)pyrimidin-2-amine provide insights into its drug-like characteristics and potential pharmacokinetic behavior.

| Property | Value | Source(s) |

| XLogP3 | 1.6 | [PubChem] |

| Hydrogen Bond Donors | 2 | [PubChem] |

| Hydrogen Bond Acceptors | 3 | [PubChem] |

| Rotatable Bonds | 1 | [PubChem] |

| Topological Polar Surface Area | 67.6 Ų | [PubChem] |

Part 2: Synthesis and Characterization

Synthetic Strategies

Several synthetic routes to 4-(1H-indol-3-yl)pyrimidin-2-amine and its derivatives have been reported, reflecting its importance as a scaffold in medicinal chemistry. The most common strategies include:

-

The Bredereck Protocol: This is a widely used method for the synthesis of meridianins. It typically involves the reaction of a 3-acylindole with dimethylformamide dimethylacetal (DMF-DMA) to form an enaminone intermediate, which is then cyclized with guanidine to construct the 2-aminopyrimidine ring[1].

-

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed cross-coupling reaction provides a convergent approach to the meridianin core. It generally involves the coupling of an indolylboronic acid or ester with a halogenated 2-aminopyrimidine[2][3].

-

Indolization of Nitrosoarenes: This method involves the reaction of a nitrosoarene with an appropriate alkyne to construct the indole ring system with the pyrimidine moiety already in place.

Detailed Synthetic Protocol: The Bredereck Approach

The Bredereck protocol is a robust and frequently employed method for the synthesis of Meridianin G and its analogs[1]. The following is a representative, step-by-step methodology based on this approach.

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one (Enaminone Intermediate)

-

To a solution of 3-acetylindole (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add dimethylformamide dimethylacetal (DMF-DMA) (4 equivalents).

-

Reflux the reaction mixture overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

The crude product can be purified by column chromatography on silica gel to yield the enaminone intermediate.

Step 2: Cyclization with Guanidine to form 4-(1H-indol-3-yl)pyrimidin-2-amine

-

Dissolve the enaminone intermediate (1 equivalent) in a suitable solvent such as ethanol.

-

Add guanidine hydrochloride (3 equivalents) and a base such as sodium ethoxide (3 equivalents) to the solution.

-

Reflux the reaction mixture for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and neutralize with an acid (e.g., dilute HCl).

-

The resulting precipitate can be collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization or column chromatography to yield pure 4-(1H-indol-3-yl)pyrimidin-2-amine.

Characterization

The structure of 4-(1H-indol-3-yl)pyrimidin-2-amine can be unequivocally confirmed by ¹H and ¹³C NMR spectroscopy. Based on data for structurally related compounds, the following chemical shifts can be anticipated.

¹H NMR (500 MHz, DMSO-d₆): The spectrum is expected to show characteristic signals for the indole and pyrimidine protons. The indole NH proton typically appears as a broad singlet downfield (>11 ppm). The aromatic protons of the indole ring will appear in the aromatic region (7.0-8.5 ppm), and the pyrimidine protons will also be in this region, with the H5' proton of the pyrimidine ring being a doublet. The amino protons of the pyrimidine ring will likely appear as a broad singlet.

¹³C NMR (125 MHz, DMSO-d₆): The ¹³C NMR spectrum will show 12 distinct signals corresponding to the carbon atoms in the molecule. The quaternary carbons of the pyrimidine and indole rings will have characteristic chemical shifts, as will the protonated carbons.

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of 4-(1H-indol-3-yl)pyrimidin-2-amine.

Expected Mass: The calculated monoisotopic mass is 210.0905 Da. In electrospray ionization (ESI) positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 211.0978.

Fragmentation Pattern: The fragmentation of the molecule under collision-induced dissociation (CID) is expected to involve characteristic losses from the pyrimidine and indole rings. A plausible fragmentation pathway could involve the loss of ammonia (NH₃) from the amino group, or cleavage of the bond between the indole and pyrimidine rings.

Part 3: Mechanism of Action and Biological Activity

Primary Pharmacological Target: Multi-Kinase Inhibition

4-(1H-indol-3-yl)pyrimidin-2-amine (Meridianin G) and its analogs are potent inhibitors of several protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and neurodegenerative disorders. The primary kinase targets of the meridianin family include:

-

Cyclin-Dependent Kinases (CDKs): These kinases regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

-

Glycogen Synthase Kinase-3β (GSK-3β): This kinase is implicated in a wide range of cellular processes, including metabolism, cell survival, and neuronal function. Its dysregulation is a key feature of Alzheimer's disease.

-

Dual-specificity Tyrosine-regulated Kinase 1A (Dyrk1A): This kinase is involved in neurodevelopment and is overexpressed in Down syndrome and implicated in Alzheimer's disease.

-

CDC-like Kinases (CLKs): These kinases are involved in the regulation of RNA splicing.

The inhibitory potency of Meridianin G and its close structural analogs against various kinases has been reported in the literature. The following table summarizes some of the available IC₅₀ values. It is important to note that the activity can vary depending on the specific analog and the assay conditions.

| Kinase Target | Meridianin Analog | IC₅₀ (µM) | Source(s) |

| CDK1/cyclin B | Meridianin E | 0.18 | [4] |

| CDK5/p25 | Meridianin E | 0.15 | [4] |

| GSK-3β | Meridianin G | Inactive | [4] |

| Dyrk1A | Meridianin G | >10 | [5] |

| PKA | Meridianin E | 0.09 | [4] |

| CK1 | Meridianin E | 0.40 | [4] |

Note: Data for Meridianin G itself is limited in some assays, and data for more potent brominated analogs like Meridianin E are often cited to demonstrate the potential of the scaffold.

Involvement in Key Signaling Pathways

The Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its constitutive activation is a common feature in many cancers, promoting tumor growth and metastasis. Derivatives of meridianins have been shown to inhibit this pathway[6].

Mechanism of Inhibition: Meridianin derivatives can suppress the phosphorylation of JAKs and STAT3, preventing the dimerization and nuclear translocation of STAT3. This, in turn, downregulates the expression of STAT3 target genes involved in cell survival and proliferation, such as c-Myc, Cyclin D1, and Bcl-xL, leading to apoptosis in cancer cells[6].

Glycogen synthase kinase-3β (GSK-3β) is a key enzyme in the pathogenesis of Alzheimer's disease. It is involved in the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles, a hallmark of the disease. Meridianins have been identified as inhibitors of GSK-3β[4].

Therapeutic Rationale: By inhibiting GSK-3β, meridianins can potentially reduce tau hyperphosphorylation, thereby preventing the formation of neurofibrillary tangles and the subsequent neuronal dysfunction and cell death observed in Alzheimer's disease.

Cellular Effects

The multi-kinase inhibitory activity of 4-(1H-indol-3-yl)pyrimidin-2-amine and its derivatives translates into significant cellular effects, including:

-

Induction of Apoptosis: By inhibiting pro-survival kinases and signaling pathways, meridianins can induce programmed cell death in cancer cells.

-

Cell Cycle Arrest: Inhibition of CDKs leads to arrest at various checkpoints of the cell cycle, preventing cancer cell proliferation.

-

Anti-inflammatory Effects: Through the inhibition of inflammatory signaling pathways, these compounds may have potential in treating inflammatory diseases.

Part 4: Preclinical and Clinical Development

Preclinical Studies

A number of studies have evaluated the in vitro activity of Meridianin G and its derivatives in various cell lines. These studies have demonstrated cytotoxic and anti-proliferative effects against a range of cancer cell lines, including those from breast, lung, and prostate cancers[6]. Additionally, in neuronal cell models, meridianin derivatives have shown neuroprotective effects, supporting their potential for the treatment of neurodegenerative diseases[5].

While in vivo data for Meridianin G itself is limited, studies on related meridianins have been conducted. For instance, meridianins have been shown to ameliorate cognitive deficits and neuroinflammation in a mouse model of Alzheimer's disease, lending further support to their therapeutic potential in this area. In a xenograft tumor model, a meridianin derivative was shown to potently inhibit tumor growth[6].

Pharmacokinetics and ADMET Profile

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate is critical for its development. In silico and in vitro studies on the meridianin class of compounds suggest generally favorable drug-like properties. They are predicted to have good intestinal absorption but poor blood-brain barrier permeability[4]. However, some derivatives have been specifically designed to improve their pharmacokinetic properties, including oral bioavailability[1]. Pharmacokinetic studies in rats with Meridianin C showed rapid absorption and a half-life of approximately 17.7 hours. The primary metabolic pathways involved hydroxylation and conjugation[7]. Specific ADMET and pharmacokinetic data for Meridianin G are not extensively reported in the literature.

Clinical Trials

A search of clinical trial registries indicates that there are currently no registered clinical trials for 4-(1H-indol-3-yl)pyrimidin-2-amine (Meridianin G). The compound is still in the preclinical stage of development.

Part 5: Future Directions and Conclusion

Therapeutic Potential and Unanswered Questions

4-(1H-indol-3-yl)pyrimidin-2-amine and the broader meridianin family represent a rich scaffold for the development of novel therapeutics. Their multi-kinase inhibitory profile makes them attractive candidates for complex diseases like cancer and neurodegenerative disorders, where multiple signaling pathways are often dysregulated.

Future research should focus on:

-

Lead Optimization: Synthesizing and screening new analogs to improve potency, selectivity, and pharmacokinetic properties.

-

Target Deconvolution: Further elucidating the full range of kinase targets and off-target effects.

-

In Vivo Efficacy: Conducting more extensive studies in animal models of various cancers and neurodegenerative diseases.

-

Biomarker Development: Identifying biomarkers to predict which patient populations are most likely to respond to meridianin-based therapies.

Conclusion

4-(1H-indol-3-yl)pyrimidin-2-amine (Meridianin G) is a marine-derived natural product with a compelling biological profile. Its ability to inhibit multiple protein kinases involved in critical disease pathways provides a strong rationale for its continued investigation as a potential therapeutic agent. This technical guide has summarized the current knowledge on its chemistry, synthesis, mechanism of action, and preclinical development, providing a valuable resource for researchers in the field of drug discovery and development.

Part 6: References

-

A Review: Meridianins and Meridianins Derivatives. (2022). Molecules. [Link]

-

Concise Syntheses of Marine (Bis)indole Alkaloids Meridianin C, D, F, and G and Scalaridine A via One-Pot Masuda Borylation-Suzuki Coupling Sequence. (2022). Marine Drugs. [Link]

-

Concise synthesis of substituted meridianins. (2017). Synthetic Communications. [Link]

-

Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors. (2022). International Journal of Molecular Sciences. [Link]

-

PubChem Compound Summary for CID 400433, 4-(1H-indol-3-yl)pyrimidin-2-amine. PubChem. [Link]

-

The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. (2021). Molecules. [Link]

-

Synthesis of indole containing pyrimidines. (2011). University of Richmond UR Scholarship Repository. [Link]

-

Meridianin derivatives as potent Dyrk1A inhibitors and neuroprotective agents. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Meridianins, a new family of protein kinase inhibitors isolated from the ascidian Aplidium meridianum. (2004). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Synthesis and antitumor activity of indolylpyrimidines: marine natural product meridianin D analogues. (2007). Bioorganic & Medicinal Chemistry. [Link]

-

Synthesis, pharmacokinetic studies, and metabolite analysis of meridianin C in rats using a validated ultra high performance liquid chromatography-tandem mass spectrometry method. (2025). Frontiers in Pharmacology. [Link]

Sources

- 1. A Review: Meridianins and Meridianins Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Concise Syntheses of Marine (Bis)indole Alkaloids Meridianin C, D, F, and G and Scalaridine A via One-Pot Masuda Borylation-Suzuki Coupling Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, pharmacokinetic studies, and metabolite analysis of meridianin C in rats using a validated ultra high performance liquid chromatography-tandem mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, pharmacokinetic studies, and metabolite analysis of meridianin C in rats using a validated ultra high performance liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: 4-(1H-indol-3-yl)pyrimidin-2-amine (Meridianin G)

Executive Summary

4-(1H-indol-3-yl)pyrimidin-2-amine, commonly known as Meridianin G , is a marine-derived alkaloid originally isolated from the Antarctic tunicate Aplidium meridianum. It serves as a "privileged scaffold" in medicinal chemistry due to its potent ability to inhibit cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).

This technical guide details the physicochemical profile, validated synthetic protocols, and structural biology of Meridianin G, designed to support researchers in utilizing this scaffold for lead optimization in oncology and neurodegenerative disease research.

Chemical Architecture & Electronic Properties

The molecule comprises two distinct aromatic systems linked by a single bond: an electron-rich indole ring and an electron-deficient 2-aminopyrimidine ring.

Structural Analysis[1][2]

-

IUPAC Name: 4-(1H-indol-3-yl)pyrimidin-2-amine

-

Common Name: Meridianin G

-

Molecular Formula: C₁₂H₁₀N₄

-

Molecular Weight: 210.23 g/mol

-

SMILES: Nc1nc(ccn1)-c2c[nH]c3ccccc23

Electronic Pharmacophore

The biological activity of Meridianin G is dictated by its ability to mimic adenosine triphosphate (ATP) within the kinase binding pocket.

-

H-Bond Donor (HBD): The 2-amino group (

) and the indole nitrogen ( -

H-Bond Acceptor (HBA): The pyrimidine ring nitrogens (specifically N1).

-

Tautomerism: The 2-aminopyrimidine moiety can exist in amino-imino tautomeric equilibrium, though the amino form is predominant in solution and essential for the "donor-acceptor-donor" (D-A-D) binding motif required for kinase hinge interaction.

Physicochemical Profile

The following data aggregates experimental and calculated values essential for formulation and assay development.

| Property | Value / Description | Context |

| Melting Point | > 200°C (Decomp.)[1] | High lattice energy due to extensive intermolecular H-bonding. |

| LogP (Calc) | 2.1 ± 0.3 | Moderate lipophilicity; favorable for CNS penetration (blood-brain barrier). |

| Topological PSA | 67.6 Ų | Within the ideal range (< 140 Ų) for oral bioavailability. |

| Solubility (Water) | < 0.1 mg/mL | Poor aqueous solubility; requires co-solvents (DMSO, PEG-400) for bioassays. |

| Solubility (DMSO) | > 20 mg/mL | Recommended solvent for stock solutions (10-100 mM). |

| pKa (Basic) | ~ 4.5 (Pyrimidine N) | The pyrimidine ring is weakly basic; protonation occurs at low pH. |

| pKa (Acidic) | ~ 16.0 (Indole NH) | Deprotonation requires strong bases (e.g., NaH, KOtBu). |

Validated Synthetic Protocol

While Suzuki-Miyaura coupling is possible, the Bredereck Protocol is the industry standard for synthesizing Meridianin G. It is preferred for its regioselectivity, scalability, and avoidance of heavy metal catalysts (Green Chemistry).

Reaction Pathway Visualization

The following diagram illustrates the conversion of 3-acetylindole to Meridianin G via an enaminone intermediate.

Figure 1: The Bredereck synthesis route involves the formation of a reactive enaminone followed by cyclocondensation with guanidine.[2]

Step-by-Step Methodology

Step 1: Formation of Enaminone Intermediate

-

Reagents: Charge a round-bottom flask with 3-acetylindole (1.0 equiv) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5–2.0 equiv).

-

Solvent: Use anhydrous DMF or Xylene.

-

Condition: Heat to reflux (approx. 110–140°C) for 12 hours under Nitrogen atmosphere.

-

Observation: The reaction mixture typically darkens. Completion is monitored by TLC (disappearance of 3-acetylindole).[3][4]

-

Workup: Cool to room temperature. The product often precipitates or can be triturated with diethyl ether. Filter to obtain (2E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one.

Step 2: Cyclization to Meridianin G

-

Reagents: Suspend the enaminone intermediate (1.0 equiv) in absolute Ethanol. Add Guanidine Hydrochloride (1.5 equiv) and anhydrous Sodium Ethoxide (NaOEt) or Potassium Carbonate (K₂CO₃) (2.0 equiv).

-

Condition: Reflux for 12–18 hours.

-

Mechanism: The guanidine acts as a binucleophile, attacking the

-carbon of the enaminone followed by intramolecular cyclization. -

Purification:

Biological Mechanism & SAR[8]

Meridianin G functions as an ATP-competitive inhibitor. Its efficacy stems from its planar structure, which fits snugly into the ATP-binding cleft of kinases.

Kinase Hinge Binding Mode

The pyrimidine amine acts as a "molecular hook" interacting with the kinase hinge region (typically residues like Glutamate or Leucine).

Figure 2: Schematic of the bidentate hydrogen bonding network between Meridianin G and the kinase hinge region.

Structure-Activity Relationship (SAR) Insights

-

C-3 Linkage: The bond between the indole C3 and pyrimidine C4 is critical. Moving the pyrimidine to C2 of the indole drastically reduces potency.

-

2-Amino Group: Essential for H-bonding. Acylation of this amine results in loss of activity.

-

Indole NH: Leaving this unsubstituted allows for H-bonding with conserved water molecules or specific residues (e.g., in GSK-3

). N-methylation often retains activity but alters selectivity.

Analytical Characterization

To validate the synthesis of Meridianin G, compare experimental data against these standard spectral markers.

-

¹H NMR (DMSO-d₆, 400 MHz):

- 11.80 (s, 1H, Indole-NH)

- 8.50 (d, 1H, Indole C2-H)

- 8.25 (d, 1H, Pyrimidine C6-H)

- 8.15 (d, 1H, Indole C4-H)

- 7.10 (d, 1H, Pyrimidine C5-H)

- 6.40 (s, 2H, -NH₂, exchangeable)

-

Note: Shifts may vary slightly based on concentration and temperature.

-

Mass Spectrometry (ESI-MS):

-

Calculated

-

Observed

-

References

-

Xiao, L. (2022). A Review: Meridianins and Meridianins Derivatives.[7][8][9] Molecules, 27(24), 8714.[7] Link

-

Radwan, M. A., et al. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines bearing amino acid moiety. RSC Advances, 11, 3327-3338. Link

-

Sperry, J., & Wright, D. L. (2005). The synthesis of meridianins. Current Opinion in Drug Discovery & Development. (Referenced via Arkivoc 2011 review).[6] Link

-

Yadav, P., et al. (2015). Concise synthesis of substituted meridianins. Cogent Chemistry, 1(1). Link[3]

-

Debnath, M., et al. (2021). Structural-Based Optimizations of the Marine-Originated Meridianin C as Glucose Uptake Agents by Inhibiting GSK-3β. Marine Drugs, 19(3), 150. Link

Sources

- 1. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5- a ]pyrimidines bearing amino acid moiety - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08189B [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. japsonline.com [japsonline.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. A Review: Meridianins and Meridianins Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-(1H-indol-3-yl)pyrimidin-2-amine (Meridianin G): Synthesis, Kinase Inhibition, and Research Applications

This guide provides an in-depth technical overview of 4-(1H-indol-3-yl)pyrimidin-2-amine, a pivotal member of the meridianin family of marine alkaloids. Intended for researchers, chemists, and drug development professionals, this document synthesizes current knowledge on its identification, synthesis, biological activity, and key experimental protocols, offering field-proven insights into its potential as a kinase inhibitor and research tool.

Core Compound Identification and Properties

4-(1H-indol-3-yl)pyrimidin-2-amine is a naturally occurring indole alkaloid first identified as Meridianin G .[1] It forms the core scaffold of a family of bioactive compounds isolated from marine tunicates of the genus Aplidium.[1][2] Its structure, featuring an indole ring linked at the C-3 position to a 2-aminopyrimidine moiety, is fundamental to its biological activity.[2]

| Identifier | Value | Source |

| CAS Number | 289628-76-8 | PubChem[3] |

| IUPAC Name | 4-(1H-indol-3-yl)pyrimidin-2-amine | PubChem[3] |

| Molecular Formula | C₁₂H₁₀N₄ | PubChem[3] |

| Molecular Weight | 210.24 g/mol | PubChem[3] |

| Synonyms | Meridianin G, 2-Amino-4-(3-indolyl)pyrimidine | PubChem[3] |

| PubChem CID | 400433 | PubChem[3] |

| ChEMBL ID | CHEMBL48082 | PubChem[3] |

| InChIKey | QNMZWFNNJMGJPU-UHFFFAOYSA-N | PubChem[3] |

Synthesis Strategies and Methodologies

The synthesis of the meridianin scaffold is a key area of research, enabling access to the natural product and its analogues for structure-activity relationship (SAR) studies. While numerous routes exist for substituted meridianins, the synthesis of the parent compound, Meridianin G, can be achieved through a convergent strategy involving the construction of the pyrimidine ring onto the indole core. A highly effective method is the palladium-catalyzed three-component carbonylative alkynylation.[4]

Retrosynthetic Analysis and Rationale

The core principle of this approach is to build the key C-C and C-N bonds efficiently. The pyrimidine ring is formed in the final step via a cyclocondensation reaction between an indolyl alkynone intermediate and guanidine. This strategy is advantageous as it allows for late-stage diversification and generally provides good yields.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Review: Meridianins and Meridianins Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of New Meridianin/Leucettine-Derived Hybrid Small Molecules as Nanomolar Multi-Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Survey on the Synthesis of Variolins, Meridianins, and Meriolins—Naturally Occurring Marine (aza)Indole Alkaloids and Their Semisynthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Privileged Scaffold: A Technical Guide to 4-(1H-indol-3-yl)pyrimidin-2-amine

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Subject: Structure-Activity Relationship (SAR), Synthesis, and Pharmacological History of the Indolyl-Pyrimidine Core.

Executive Summary

The molecular scaffold 4-(1H-indol-3-yl)pyrimidin-2-amine represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Historically utilized to target Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3 (GSK-3), this core has evolved into a critical tool for modulating autophagy via Unc-51-like autophagy activating kinase 1 (ULK1). This guide deconstructs the chemical genesis, mechanistic utility, and the specific discovery of the ULK1 inhibitor SBI-0206965 , providing actionable protocols for synthesis and assay validation.

Part 1: The Chemical Genesis

Structural Rationale: The ATP Mimic

The ubiquity of this scaffold in kinase discovery is not accidental. It functions as a Type I ATP-competitive inhibitor.

-

The Hinge Binder: The pyrimidine N1 and the C2-amine group form a donor-acceptor motif that hydrogen bonds with the backbone residues of the kinase hinge region (mimicking the N1 and N6 of adenine in ATP).

-

The Hydrophobic Clamp: The indole moiety, attached at the pyrimidine C4 position, occupies the hydrophobic pocket usually reserved for the purine core of ATP, often engaging in

-stacking interactions with the gatekeeper residue.

Synthetic Pathway: The Enaminone Route

The most robust synthetic route utilizes a convergent approach involving 3-acetylindole and dimethylformamide dimethyl acetal (DMF-DMA). This method avoids the harsh conditions of metal-catalyzed cross-couplings often required for other bi-aryl systems.

Diagram 1: Convergent Synthesis Workflow

Caption: The "Enaminone Route" allows for the rapid assembly of the pyrimidine ring directly onto the indole scaffold.

Part 2: Pharmacological Evolution

Early History: The CDK/GSK-3 Era

In the early 2000s, this scaffold was primarily explored for antiproliferative applications.

-

Meridianin Derivatives: Inspired by marine alkaloids (Meridianins), researchers synthesized 4-(indol-3-yl)pyrimidines as potent CDK inhibitors. The core structure showed nanomolar affinity for CDK1 and CDK5.

-

Mechanism: The planar nature of the indole-pyrimidine bond allows the molecule to slot deeply into the ATP cleft, while substitutions on the indole nitrogen (N1) or the pyrimidine amine allowed for selectivity tuning.

The Breakthrough: Autophagy and SBI-0206965

The scaffold achieved renewed prominence with the discovery of SBI-0206965 by Egan et al. (2015). This molecule was identified not just as a generic kinase inhibitor, but as a highly specific inhibitor of ULK1 (IC50 = 108 nM), a key initiator of autophagy.

Why this matters: Prior to SBI-0206965, researchers relied on non-specific tools like 3-methyladenine (3-MA) or Wortmannin, which affect the downstream PI3K/mTOR pathway. SBI-0206965 allowed for the direct interrogation of the ULK1 initiation complex.

Table 1: Comparative Selectivity Profile (SBI-0206965 vs. Generic)

| Target Kinase | Generic Scaffold IC50 | SBI-0206965 IC50 | Biological Consequence |

| ULK1 | > 500 nM | 108 nM | Inhibition of Autophagy Initiation |

| ULK2 | > 1000 nM | 711 nM | Partial Redundancy Blockade |

| AMPK | ~ 500 nM | ~ 1-5 µM | Off-target metabolic modulation |

| mTOR | Inactive | > 10 µM | No direct mTOR inhibition (Clean) |

Part 3: Technical Protocols

Synthesis Protocol: 4-(1H-indol-3-yl)pyrimidin-2-amine

This protocol is validated for the core scaffold synthesis.

Materials:

-

3-Acetylindole (1.0 eq)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)

-

Guanidine Nitrate (1.5 eq)

-

Sodium Ethoxide (2.0 eq)

-

Solvent: 2-Methoxyethanol or Ethanol (Absolute)

Step-by-Step Methodology:

-

Enaminone Formation: Dissolve 3-acetylindole in dry DMF-DMA. Heat the mixture to reflux (approx. 110°C) for 6–12 hours under nitrogen. Monitor via TLC (Hexane:EtOAc 1:1) for the disappearance of the ketone.

-

Isolation: Evaporate excess DMF-DMA under reduced pressure to yield the crude (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one (Enaminone). This usually solidifies upon cooling.

-

Cyclization: Suspend the crude enaminone in absolute ethanol (or 2-methoxyethanol for higher boiling point). Add Guanidine Nitrate and Sodium Ethoxide.

-

Reflux: Heat to reflux for 12–24 hours. The solution will darken.

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water. The product should precipitate as a yellow/orange solid.

-

Purification: Filter the solid. Recrystallize from Ethanol/DMF or purify via flash column chromatography (DCM:MeOH 95:5).

Kinase Assay Validation (ULK1)

Based on the method described by Egan et al. (2015).

Principle: Measurement of

-

Buffer Prep: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl

, 1 mM EGTA, 1 mM DTT. -

Substrate: Myelin Basic Protein (MBP) at 30 µM.

-

Reaction:

-

Incubate recombinant ULK1 (100 ng) with the test compound (dissolved in DMSO) for 15 minutes at room temperature.

-

Initiate reaction by adding ATP mix (100 µM cold ATP + 2 µCi [

-

-

-

Termination: After 30 minutes at 30°C, spot 15 µL of the reaction onto P81 phosphocellulose paper.

-

Wash: Wash filters 3x with 75 mM phosphoric acid to remove unbound ATP.

-

Quantification: Measure radioactivity via liquid scintillation counting.

Part 4: Mechanistic Visualization

The following diagram illustrates the specific pathway inhibition of SBI-0206965 (the derivative of the core scaffold) in the context of Autophagy.

Diagram 2: ULK1 Inhibition Pathway

Caption: SBI-0206965 prevents autophagy initiation by directly blocking the ATP-binding pocket of ULK1, downstream of mTOR/AMPK signals.

References

-

Egan, D. F., et al. (2015). "Small Molecule Inhibition of the Autophagy Kinase ULK1 and Identification of Autophagy Biomarkers." Molecular Cell, 59(2), 285-297.

-

Dite, T. A., et al. (2018). "AMP-activated protein kinase selectively inhibited by the type II inhibitor SBI-0206965." Journal of Biological Chemistry, 293(23), 8874-8885.

-

Simon, G., et al. (2011). "Synthesis and Protein Kinase Inhibitory Potencies of Meridianin Derivatives." Journal of Medicinal Chemistry, 54(15), 5514–5521.

-

PubChem Compound Summary. "4-(1H-indol-3-yl)pyrimidin-2-amine." National Center for Biotechnology Information.

-

Priyanca Devi, A., & Ameta, K. L. (2021). "CuO Nanocatalyzed Improved Synthesis of Some 2-Aminopyrimidines."[1] Orbital: The Electronic Journal of Chemistry, 13(3), 199-204.

Sources

Technical Guide: Therapeutic Targeting of the Meridianin Scaffold [4-(1H-indol-3-yl)pyrimidin-2-amine]

The following technical guide details the therapeutic profile, mechanism of action, and experimental characterization of 4-(1H-indol-3-yl)pyrimidin-2-amine .

Executive Summary & Chemical Context[1][2][3][4][5][6]

The molecule 4-(1H-indol-3-yl)pyrimidin-2-amine is chemically identical to Meridianin G , the unsubstituted parent scaffold of the Meridianin family of marine alkaloids originally isolated from the tunicate Aplidium meridianum.

While natural analogues such as Meridianin B (brominated) and Meridianin E (hydroxylated) exhibit nanomolar potency against kinases, the unsubstituted Meridianin G core functions as the minimal pharmacophore . It possesses the essential hydrogen-bonding motifs required for ATP-competitive inhibition but lacks the hydrophobic bulk necessary for high-affinity occupancy of the kinase specificity pockets.

Key Characteristic: This molecule serves as a Lead Structure for Structure-Activity Relationship (SAR) optimization. Its primary utility lies in its capacity to be functionalized at the indole C-5/C-6 positions to selectively target specific kinomes.

Chemical Structure & Pharmacophore

The molecule consists of an indole ring linked at C-3 to the C-4 position of a 2-aminopyrimidine ring.[1]

Caption: Pharmacophore mapping of Meridianin G showing the critical donor-acceptor motifs interacting with the kinase hinge region.

Primary Therapeutic Targets

Research indicates that while the unsubstituted core is a weak inhibitor (IC50 in high micromolar range), its derivatives are potent inhibitors of the CMGC kinase family . The core scaffold targets the ATP-binding pocket of the following enzymes:

A. Glycogen Synthase Kinase 3β (GSK-3β)[8]

-

Therapeutic Relevance: Alzheimer’s Disease (Tau hyperphosphorylation), Type 2 Diabetes, Cancer (Wnt signaling).

-

Mechanism: The 2-aminopyrimidine moiety mimics the adenine ring of ATP, forming a bidentate hydrogen bond with the backbone residues (typically Val135 in GSK-3β) of the hinge region.

-

Optimization: Substitution at the Indole C-5 position (e.g., with bromine or sulfonamides) dramatically lowers IC50 from >10 µM (Meridianin G) to <100 nM.

B. Cyclin-Dependent Kinases (CDK1, CDK5)[8]

-

Therapeutic Relevance:

-

CDK1: Cell cycle regulation; target for anti-proliferative cancer therapies.

-

CDK5: Neuronal migration and neurodegeneration; implicated in p25-mediated neurotoxicity.

-

-

Selectivity: The Meridianin scaffold shows a preference for CDK1 and CDK5 over CDK2/4, driven by the specific geometry of the indole-pyrimidine linkage.

C. Dual-Specificity Tyrosine-Phosphorylation Regulated Kinase 1A (DYRK1A)

-

Therapeutic Relevance: Down Syndrome (trisomy 21 overexpression) and Alzheimer’s Disease.

-

Insight: Meridianin derivatives are among the most potent classes of DYRK1A inhibitors. The planar topology of the scaffold fits the narrow ATP pocket of DYRK1A.

Quantitative Profile (Comparative SAR)

The following table illustrates the impact of functionalizing the Meridianin G core.

| Compound | Structure | Target: CDK1 (IC50) | Target: GSK-3β (IC50) | Target: DYRK1A (IC50) |

| Meridianin G | Unsubstituted Core | > 100 µM | > 10 µM | > 10 µM |

| Meridianin B | 5-Bromo-indole | 0.9 µM | 2.0 µM | 0.5 µM |

| Meridianin E | 5-Hydroxy-indole | 0.2 µM | 1.5 µM | 0.3 µM |

| Synthetic Analogue | 5-Iodo-indole | 0.05 µM | 0.1 µM | 0.03 µM |

Data aggregated from Giraud et al. (2011) and physiological SAR studies.

Mechanism of Action: Signaling Pathways

The therapeutic potential of this scaffold stems from its ability to simultaneously modulate cell survival and neurodegenerative pathways.

Caption: Multi-target inhibition of the Meridianin scaffold preventing Tau hyperphosphorylation and β-catenin degradation.

Experimental Protocols

To validate the activity of 4-(1H-indol-3-yl)pyrimidin-2-amine or its derivatives, the following protocols are recommended.

A. Chemical Synthesis (Suzuki-Miyaura Coupling)

This is the industry-standard route for synthesizing the Meridianin G core.

-

Reagents:

-

(1H-indol-3-yl)boronic acid (1.2 eq)

-

4-chloro-pyrimidin-2-amine (1.0 eq)

-

Pd(PPh3)4 (5 mol%)

-

Na2CO3 (2M aqueous solution)

-

Dimethoxyethane (DME) / Ethanol / Water (2:1:1)

-

-

Procedure:

-

Step 1: Degas the solvent mixture with argon for 15 minutes.

-

Step 2: Add reactants and catalyst to a microwave vial.

-

Step 3: Irradiate at 150°C for 20 minutes (or reflux for 12 hours).

-

Step 4: Cool, dilute with ethyl acetate, and wash with brine.

-

Step 5: Purify via flash chromatography (DCM/MeOH 95:5).

-

-

Validation: 1H NMR should show the characteristic pyrimidine doublets and the indole proton signals.

B. In Vitro Kinase Assay (ADP-Glo™ Platform)

A luminescent assay to quantify kinase activity by measuring ADP generation.

-

Preparation:

-

Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Dilute GSK-3β or CDK1 enzyme to optimal concentration (approx. 5-10 ng/well).

-

Prepare peptide substrate (e.g., GSM peptide for GSK3).

-

-

Reaction:

-

Add 5 µL of compound (4-(1H-indol-3-yl)pyrimidin-2-amine) in DMSO (serial dilutions).

-

Add 5 µL of Enzyme/Substrate mix.

-

Initiate with 5 µL of ATP (10 µM final).

-

Incubate at RT for 60 minutes.

-

-

Detection:

-

Add 15 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

-

Add 30 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

-

Measure Luminescence (RLU).

-

-

Analysis: Plot RLU vs. log[Compound] to calculate IC50.

C. Cell Viability Assay (SH-SY5Y Neuroblastoma Lines)

-

Seeding: Plate SH-SY5Y cells at 5,000 cells/well in 96-well plates. Allow attachment (24h).

-

Treatment: Treat with compound (0.1 – 100 µM) for 48 or 72 hours.

-

Readout (MTT):

-

Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

-

Solubilize formazan crystals with DMSO.

-

Measure Absorbance at 570 nm.

-

References

-

Giraud, F., et al. (2011). "Synthesis and kinase inhibitory activity of new substituted meridianins." Bioorganic & Medicinal Chemistry Letters, 21(10), 3142-3146. Link

-

Radwan, M. A., et al. (2022). "A Review: Meridianins and Meridianins Derivatives." Marine Drugs, 20(12), 768. Link

-

Palermo, J. A., et al. (1998).[2] "Meridianins, a new family of protein kinase inhibitors isolated from the Ascidian Aplidium meridianum." Tetrahedron, 54(49), 14651-14662. Link

-

Yadav, R. R., et al. (2012). "Meridianins: Marine-Derived Potent Kinase Inhibitors." Mini-Reviews in Medicinal Chemistry, 12(7), 618-631. Link

-

Meijer, L., et al. (2000). "GSK-3-selective inhibitors derived from Tyrian purple indirubins." Chemistry & Biology, 7(1), 51-63. (Contextual reference for GSK3 kinase assay protocols). Link

Sources

Technical Guide: Mechanism of Action of 4-(1H-indol-3-yl)pyrimidin-2-amine

This technical guide provides an in-depth analysis of 4-(1H-indol-3-yl)pyrimidin-2-amine , the core pharmacophore of the marine alkaloid family known as Meridianins .

Executive Summary

4-(1H-indol-3-yl)pyrimidin-2-amine represents a "privileged scaffold" in kinase inhibitor discovery. Originally identified as the core structure of Meridianin C (isolated from the Antarctic tunicate Aplidium meridianum), this small molecule functions as a potent, ATP-competitive inhibitor of multiple serine/threonine kinases. Its primary biological activity stems from the inhibition of Glycogen Synthase Kinase-3

This guide details the structural basis of its binding, its downstream effects on Wnt and Tau signaling, and the experimental protocols required to validate its activity.

Structural Biology & Binding Kinetics[1]

The Pharmacophore

The molecule consists of an indole ring connected at the C3 position to a pyrimidine ring, which bears an exocyclic amine at C2. This planar arrangement is critical for its function as a hinge-binder within the kinase ATP pocket.

Binding Mode (ATP-Competitive Inhibition)

Kinase inhibition is achieved through a network of hydrogen bonds with the "hinge region" of the kinase domain (residues connecting the N- and C-terminal lobes).

-

Acceptor: The pyrimidine N1 nitrogen acts as a hydrogen bond acceptor.

-

Donor: The C2-amino group acts as a hydrogen bond donor.

-

Interaction Partner: In GSK-3

, this motif typically interacts with the backbone carbonyl and amide of Val135 and Asp133 . -

Indole Role: The indole moiety occupies the hydrophobic pocket, often engaging in van der Waals interactions with the gatekeeper residue, stabilizing the inactive conformation.

Selectivity Profile

While potent against GSK-3

| Target Kinase | IC | Biological Consequence |

| GSK-3 | 100 - 500 nM | Wnt activation, Tau dephosphorylation |

| CDK1/Cyclin B | 1 - 5 | G2/M Cell cycle arrest |

| CDK5/p25 | ~1 | Neuronal survival/death regulation |

| Dyrk1A | < 500 nM | Down Syndrome phenotype modulation |

Note: Values vary based on specific substitution patterns (e.g., bromination at Indole-C5 increases potency significantly).

Mechanism of Action: Signaling Pathways

The therapeutic potential of this scaffold arises from its modulation of two critical pathways: Wnt/

The Wnt/ -Catenin Axis

In the absence of Wnt ligands, GSK-3

-

Inhibition: 4-(1H-indol-3-yl)pyrimidin-2-amine enters the cell and binds GSK-3

. -

Stabilization:

-catenin phosphorylation is blocked. -

Translocation: Stabilized

-catenin accumulates in the cytosol and translocates to the nucleus. -

Transcription: It binds TCF/LEF factors, driving the expression of survival and proliferation genes (e.g., Cyclin D1, c-Myc).

The Tau Axis (Alzheimer's Disease)

Hyperphosphorylated Tau forms neurofibrillary tangles (NFTs).[8] GSK-3

-

Action: The molecule inhibits both GSK-3

and CDK5. -

Result: Reduced phosphorylation of Tau at pathogenic epitopes (e.g., Ser396, Ser404), preventing microtubule destabilization and aggregate formation.

Visualization of Signaling Effects

Caption: Dual-pathway modulation by the Meridianin scaffold. Red lines indicate inhibitory action, preventing downstream pathology.

Experimental Protocols

To validate the mechanism of action in a research setting, the following protocols are recommended. These are designed to be self-validating controls.

Chemical Synthesis (Bredereck's Synthesis)

Rationale: Accessing the core scaffold requires a robust method to form the pyrimidine ring upon the indole.

-

Acetylation: React Indole with acetic anhydride/SnCl

to yield 3-acetylindole. -

Enaminone Formation: Treat 3-acetylindole with DMA-DMF (N,N-dimethylformamide dimethyl acetal) at reflux.

-

Checkpoint: Monitor disappearance of acetyl peak by TLC/LCMS. Formation of the enaminone intermediate is the rate-limiting step.

-

-

Cyclization: React the enaminone with Guanidine HCl and NaOEt in ethanol at reflux.

-

Purification: Precipitate with water; recrystallize from EtOH.

Kinase Inhibition Assay (ADP-Glo™)

Rationale: Direct measurement of enzymatic activity in a cell-free system.

-

Reagents: Recombinant GSK-3

, GSK-3 substrate peptide, Ultra-pure ATP, Test Compound (dissolved in DMSO). -

Reaction:

-

Mix Enzyme (2 ng/µL) + Compound in kinase buffer. Incubate 15 min (allows binding).

-

Add ATP (10 µM) + Substrate. Incubate 60 min at RT.

-

-

Detection: Add ADP-Glo Reagent (terminates reaction, depletes ATP). Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

-

Analysis: Measure luminescence. Plot RLU vs. log[Compound]. Calculate IC

using non-linear regression (Sigmoidal dose-response).

Cellular Target Engagement (Western Blot)

Rationale: Confirming the compound penetrates cells and hits the target in a physiological context.

-

Cell Line: SH-SY5Y (Neuroblastoma) or HEK293.

-

Treatment: Treat cells with Compound (0.1, 1, 10 µM) for 6-24 hours.

-

Control: LiCl (20 mM) as a positive control for GSK-3

inhibition.

-

-

Lysis: Harvest in RIPA buffer with Phosphatase Inhibitors (Critical: Sodium Orthovanadate, NaF).

-

Blotting Targets:

-

Primary: Phospho-

-Catenin (Ser33/37/Thr41) – Expect Decrease. -

Secondary: Total

-Catenin – Expect Increase (Stabilization). -

Downstream: Phospho-Tau (Ser396) – Expect Decrease.

-

-

Normalization: GAPDH or Total GSK-3

.

Synthesis & Workflow Diagram

Caption: The Bredereck synthesis route for constructing the 2-aminopyrimidine-indole scaffold.

References

-

Gussio, R., et al. (2000). "Structure-based design of novel meridianin C derivatives as potent GSK-3beta inhibitors." Journal of Medicinal Chemistry. Link

-

Palermo, J. A., et al. (1998). "Meridianins, a new family of indole alkaloids from the tunicate Aplidium meridianum." Tetrahedron. Link

-

Meijer, L., et al. (2004). "GSK-3-selective inhibitors derived from Tyrian purple indirubins." Chemistry & Biology. Link

-

Primot, A., et al. (2000). "Meridianins, a new class of protein kinase inhibitors isolated from the ascidian Aplidium meridianum." Journal of Biological Chemistry. Link

-

BenchChem. (2025). "Protocols for Antiproliferative Assays of 3-(1H-pyrazol-1-yl)pyrazin-2-amine and Derivatives." BenchChem Technical Notes. Link

Sources

- 1. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation | MDPI [mdpi.com]

- 4. Design and optimization of N-(3-((4-(1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)amide derivatives as potent anti-inflammatory agents against LPS-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BindingDB BDBM10840 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine::Meridianin C [bindingdb.org]

- 6. BindingDB BDBM10840 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine::Meridianin C [bindingdb.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

4-(1H-indol-3-yl)pyrimidin-2-amine: A Technical Guide to a Privileged Kinase Inhibitor Scaffold

Introduction: The Convergence of Indole and Pyrimidine Scaffolds in Kinase Inhibition

In the landscape of modern drug discovery, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and neurodegenerative diseases. Protein kinases, as central regulators of cellular signaling, represent a large and well-validated class of drug targets.[1] The dysregulation of kinase activity is a hallmark of many human diseases, making them a focal point for extensive research.[1]

Within the vast chemical space of kinase inhibitors, certain molecular scaffolds have emerged as "privileged structures" due to their inherent ability to interact with the ATP-binding site of a broad range of kinases. The 2-aminopyrimidine moiety is one such scaffold, featured in numerous FDA-approved kinase inhibitors.[2][3] Its hydrogen bonding capabilities allow it to mimic the adenine portion of ATP, effectively anchoring the inhibitor to the kinase's hinge region.

This guide focuses on 4-(1H-indol-3-yl)pyrimidin-2-amine , a molecule that marries the privileged 2-aminopyrimidine scaffold with an indole moiety. This compound is also known as Meridianin G , a marine alkaloid isolated from the tunicate Aplidium meridianum.[4] The Meridianin family of compounds has garnered significant interest for their potent and varied kinase inhibitory activities.[4] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing insights into the synthesis, mechanism of action, and evaluation of this promising kinase inhibitor core.

Chemical Synthesis: A Plausible Route to 4-(1H-indol-3-yl)pyrimidin-2-amine

The synthesis of 4-(1H-indol-3-yl)pyrimidin-2-amine and its derivatives can be achieved through various synthetic strategies. A common approach involves the condensation of an indole-derived precursor with a pyrimidine-forming reagent. The following is a representative synthetic scheme adapted from literature procedures for similar compounds.[5][6]

Scheme 1: Synthesis of 4-(1H-indol-3-yl)pyrimidin-2-amine

A plausible synthetic route begins with the formylation of indole to yield indole-3-carboxaldehyde. This intermediate can then be reacted with a suitable three-carbon synthon to form an enone, which is subsequently cyclized with guanidine to afford the final product.

Step-by-Step Protocol:

-

Vilsmeier-Haack Formylation of Indole:

-

To a cooled (0 °C) solution of N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise with stirring.

-

Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of indole in DMF to the Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 40 °C for 2 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with an aqueous solution of sodium hydroxide until a precipitate forms.

-

Filter the precipitate, wash with water, and dry to yield indole-3-carboxaldehyde.

-

-

Claisen-Schmidt Condensation:

-

Dissolve indole-3-carboxaldehyde and an excess of acetone in ethanol.

-

Add an aqueous solution of sodium hydroxide dropwise and stir the mixture at room temperature overnight.

-

The resulting precipitate, (E)-4-(1H-indol-3-yl)but-3-en-2-one, is filtered, washed with water, and dried.

-

-

Cyclization with Guanidine:

-

Reflux a mixture of the enone from the previous step and guanidine hydrochloride in the presence of a base, such as sodium ethoxide, in ethanol for 24 hours.

-

After cooling, the reaction mixture is poured into water, and the resulting precipitate is filtered.

-

The crude product is then purified by column chromatography on silica gel to yield 4-(1H-indol-3-yl)pyrimidin-2-amine.[7]

-

Mechanism of Action and Kinase Selectivity: A Multi-Targeted Profile

4-(1H-indol-3-yl)pyrimidin-2-amine (Meridianin G) and its analogs function as ATP-competitive inhibitors. The 2-aminopyrimidine core forms key hydrogen bonds with the hinge region of the kinase, while the indole moiety occupies the hydrophobic pocket of the ATP-binding site. This mode of binding is common to many pyrimidine-based kinase inhibitors.[8][9]

The Meridianin family has been shown to inhibit a range of kinases, suggesting a multi-targeted profile. This promiscuity can be advantageous for treating complex diseases driven by multiple signaling pathways, but it also presents challenges in terms of off-target effects. Key kinase families inhibited by Meridianins include:

-

Cyclin-Dependent Kinases (CDKs): Several Meridianins are potent inhibitors of CDKs, such as CDK1 and CDK5, which are crucial regulators of the cell cycle.[4] Inhibition of these kinases can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.[9][10]

-

Glycogen Synthase Kinase 3 (GSK-3): GSK-3 is implicated in a variety of cellular processes, including metabolism, cell proliferation, and neuronal function. Its dysregulation is linked to neurodegenerative diseases like Alzheimer's and some cancers.[1][11]

-

Dual-Specificity Tyrosine-Phosphorylation Regulated Kinase 1A (DYRK1A): DYRK1A is involved in neurodevelopment and is overexpressed in Down syndrome. It is also considered a target for certain cancers.[12]

-

Pim Kinases: Pim-1 and Pim-3 are proto-oncogenic serine/threonine kinases that are overexpressed in various cancers and are involved in cell survival and proliferation.[1][13]

The specific kinase selectivity profile of 4-(1H-indol-3-yl)pyrimidin-2-amine can be further elucidated through comprehensive screening against a panel of kinases.

Caption: Simplified CDK-mediated cell cycle pathway and points of inhibition.

Quantitative Inhibitory Data

The following table summarizes the kinase inhibitory activities of Meridianin G and some of its close analogs against a panel of kinases. This data highlights the potential for this scaffold to be developed into potent and selective inhibitors.

| Compound | Kinase | IC₅₀ (µM) | Source |

| Meridianin C | Pim-1 | 1.0 | [1] |

| Meridianin E | CDK1 | Potent | [4] |

| Meridianin E | CDK5 | Potent | [4] |

| Meridianin G derivative | CK1δ/ε | Sub-micromolar | [1] |

| Meridianin G derivative | GSK-3α/β | Sub-micromolar | [1] |

| Meridianin G derivative | Dyrk1A | Sub-micromolar | [1] |

| Meridianin G derivative | Erk2 | Sub-micromolar | [1] |

Note: "Potent" and "Sub-micromolar" are used where specific IC₅₀ values were not provided in the source abstracts.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To determine the potency of 4-(1H-indol-3-yl)pyrimidin-2-amine against a specific kinase, a robust and reproducible in vitro assay is essential. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is then correlated with kinase activity.

Objective: To determine the IC₅₀ value of 4-(1H-indol-3-yl)pyrimidin-2-amine against a target kinase.

Materials:

-

Target kinase (e.g., CDK2/Cyclin A)

-

Substrate peptide specific to the kinase

-

ATP

-

4-(1H-indol-3-yl)pyrimidin-2-amine (test compound)

-

Staurosporine (positive control inhibitor)

-

DMSO (vehicle)

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 384-well assay plates

-

Luminometer

Step-by-Step Methodology:

-

Compound Preparation:

-

Prepare a stock solution of 4-(1H-indol-3-yl)pyrimidin-2-amine in 100% DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

-

Prepare a positive control (staurosporine) and a negative control (DMSO vehicle) in the same manner.

-

-

Kinase Reaction Setup:

-

In a 384-well plate, add a small volume of each compound dilution (e.g., 1 µL).

-

Prepare a kinase/substrate master mix in kinase buffer containing the target kinase and its specific substrate peptide.

-

Add the kinase/substrate mix to each well (e.g., 2 µL).

-

Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

-

-

Initiation of Kinase Reaction:

-

Prepare an ATP solution in kinase buffer at a concentration close to the Kₘ for the target kinase.

-

Add the ATP solution to all wells to start the reaction (e.g., 2 µL).

-

Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

-

-

Termination and ADP Detection:

-

Add ADP-Glo™ Reagent to each well (e.g., 5 µL) to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to each well (e.g., 10 µL). This reagent contains luciferase and luciferin, which will convert the newly generated ADP to ATP, driving a luminescent signal.

-

Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Read the luminescence of each well using a plate-reading luminometer.

-

Subtract the background luminescence (wells with no kinase).

-

Normalize the data to the positive (no inhibitor) and negative (high concentration of staurosporine) controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value.

-

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

4-(1H-indol-3-yl)pyrimidin-2-amine, or Meridianin G, represents a valuable chemical scaffold for the development of novel kinase inhibitors. Its inherent ability to bind to the ATP pocket of a variety of kinases, combined with the extensive research on its analogs, provides a solid foundation for further drug discovery efforts. The multi-targeted nature of this scaffold could be leveraged for complex diseases, while medicinal chemistry efforts can be directed towards improving selectivity for specific kinase targets. Future research should focus on comprehensive kinase profiling, structure-based drug design to enhance potency and selectivity, and evaluation in cellular and in vivo models to validate its therapeutic potential in oncology and neurodegenerative disorders.

References

-

N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central. Retrieved January 31, 2026, from [Link]

-

Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. (2023). PubMed. Retrieved January 31, 2026, from [Link]

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). PubMed Central. Retrieved January 31, 2026, from [Link]

-

Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases. (2021). PubMed Central. Retrieved January 31, 2026, from [Link]

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry. Retrieved January 31, 2026, from [Link]

-

Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry. Retrieved January 31, 2026, from [Link]

-

The Identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. (2008). Journal of Medicinal Chemistry. Retrieved January 31, 2026, from [Link]

-

Synthesis and Antiproliferative Activity of 1-(4-(1H-Indol-3-Yl)-6-(4-Methoxyphenyl)Pyrimidin-2-yl)Hydrazine and Its Pyrazolo Pyrimidine Derivatives. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

A Review: Meridianins and Meridianins Derivatives. (2022). PubMed Central. Retrieved January 31, 2026, from [Link]

-

N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (n.d.). RSC Publishing. Retrieved January 31, 2026, from [Link]

-

Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. (2021). PubMed Central. Retrieved January 31, 2026, from [Link]

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). ACS Publications. Retrieved January 31, 2026, from [Link]

-

Synthesis of indole containing pyrimidines. (2011). UR Scholarship Repository. Retrieved January 31, 2026, from [Link]

-

The Development of BTK Inhibitors: A Five-Year Update. (2021). MDPI. Retrieved January 31, 2026, from [Link]

-

1H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease. (2021). ACS Publications. Retrieved January 31, 2026, from [Link]

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). MDPI. Retrieved January 31, 2026, from [Link]

-

Synthesis, Protein Kinase Inhibitory Potencies, and in Vitro Antiproliferative Activities of Meridianin Derivatives. (2011). ACS Publications. Retrieved January 31, 2026, from [Link]

-

Highly TYK2-selective inhibitor for inflammatory and autoimmune disorders. (2026). BioWorld. Retrieved January 31, 2026, from [Link]

-

Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). PubMed. Retrieved January 31, 2026, from [Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. Retrieved January 31, 2026, from [Link]

-

Synthesis and Antimicrobial Activities of New Indolyl -Pyrimidine Derivatives. (2011). Journal of Applied Pharmaceutical Science. Retrieved January 31, 2026, from [Link]

-

Tyk2 Targeting in Immune-Mediated Inflammatory Diseases. (2022). MDPI. Retrieved January 31, 2026, from [Link]

-

Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing. Retrieved January 31, 2026, from [Link]

-

Meridianins Inhibit GSK3β In Vivo and Improve Behavioral Alterations Induced by Chronic Stress. (2022). MDPI. Retrieved January 31, 2026, from [Link]

-

Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). PubMed Central. Retrieved January 31, 2026, from [Link]

-

The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. (2022). MDPI. Retrieved January 31, 2026, from [Link]

-

Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. (2023). MDPI. Retrieved January 31, 2026, from [Link]

- Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of (( S)-2,2-Difluorocyclopropyl)((1 R,5 S)-3-(2-((1-methyl-1 H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2. (2018). PubMed. Retrieved January 31, 2026, from https://pubmed.ncbi.nlm.nih.gov/30113844/

-

Synthesis and biological evaluation of novel 1-substituted 3-(3-phenoxyprop-1-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors. (2019). PubMed. Retrieved January 31, 2026, from [Link]

-

Meridianins Inhibit GSK3β In Vivo and Improve Behavioral Alterations Induced by Chronic Stress. (2022). MDPI. Retrieved January 31, 2026, from [Link]

-

Meridianins: Marine-Derived Potent Kinase Inhibitors. (2012). Bentham Science Publishers. Retrieved January 31, 2026, from [Link]

-

TYK2 inhibition reduces type 3 immunity and modifies disease progression in murine spondyloarthritis. (2020). PubMed. Retrieved January 31, 2026, from [Link][Link]

Sources

- 1. A Review: Meridianins and Meridianins Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. scholarship.richmond.edu [scholarship.richmond.edu]

- 6. japsonline.com [japsonline.com]

- 7. mdpi.com [mdpi.com]

- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of 4-(1H-indol-3-yl)pyrimidin-2-amine

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the marine alkaloid 4-(1H-indol-3-yl)pyrimidin-2-amine, also known as Meridianin G. This molecule is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to its role as a potent protein kinase inhibitor.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. By detailing the causality behind experimental choices and providing validated protocols, this guide serves as an authoritative resource for the characterization of this important heterocyclic compound.

Introduction: The Significance of 4-(1H-indol-3-yl)pyrimidin-2-amine (Meridianin G)

4-(1H-indol-3-yl)pyrimidin-2-amine (Meridianin G) is a member of the meridianin family of (bis)indole alkaloids, which were first isolated from the Antarctic tunicate Aplidium meridianum.[2] The core structure, featuring an indole ring linked at the C-3 position to a 2-aminopyrimidine moiety, is a privileged scaffold in medicinal chemistry.[1] Meridianins have demonstrated a wide array of pharmacological activities, including the inhibition of various protein kinases, and possess anticancer, antimalarial, and anti-neurodegenerative properties.[1][2]

Accurate structural confirmation and purity assessment are paramount for any further biological or medicinal investigation. High-resolution spectroscopic techniques are the cornerstone of this characterization. This guide will dissect the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data for Meridianin G, providing a robust framework for its unequivocal identification.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following standardized numbering scheme for 4-(1H-indol-3-yl)pyrimidin-2-amine will be used throughout this guide.

Caption: A simplified workflow for High-Resolution Mass Spectrometry analysis.

High-Resolution Mass Spectrometry Data

Table 3: HRMS-ESI Data for 4-(1H-indol-3-yl)pyrimidin-2-amine [3]| Ion | Calculated m/z for [C₁₂H₁₁N₄]⁺ | Found m/z | | :--- | :--- | :--- | | [M+H]⁺ | 211.0978 | 211.0977 |

Interpretation of HRMS Data: The molecular formula of 4-(1H-indol-3-yl)pyrimidin-2-amine is C₁₂H₁₀N₄, with a monoisotopic mass of 210.0905 Da. The expected mass for the protonated molecule, [M+H]⁺, is 211.0978 Da. The experimentally observed mass of 211.0977 is in excellent agreement with the calculated value (within 0.5 ppm mass error), confirming the elemental composition of the molecule. [3]This high-accuracy measurement provides definitive evidence for the molecular formula and corroborates the structure determined by NMR.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibration of atoms in a molecule. It is particularly useful for identifying the presence of specific functional groups.

Experimental Protocol: IR Spectroscopy

Principle of the Method: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds. By analyzing the absorption spectrum, one can identify characteristic functional groups such as N-H, C-H, C=N, and C=C.

Step-by-Step Protocol:

-

Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Clamp the sample to ensure good contact with the crystal. Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the wavenumbers (cm⁻¹) of major absorption bands and assign them to specific functional group vibrations.

Predicted Infrared (IR) Spectroscopic Data

Table 4: Predicted IR Absorption Bands for 4-(1H-indol-3-yl)pyrimidin-2-amine

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~3450 - 3300 | Medium, Sharp | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| ~3350 | Medium, Broad | N-H Stretch | Indole N-H |

| ~3100 - 3000 | Medium | C-H Stretch | Aromatic/Heteroaromatic C-H |

| ~1650 - 1580 | Strong | N-H Bend (scissoring) | Primary Amine (-NH₂) |

| ~1620 - 1450 | Strong to Medium | C=C and C=N Stretch | Aromatic/Pyrimidine Rings |

| ~1335 - 1250 | Medium | C-N Stretch | Aromatic Amine |

Interpretation of IR Spectrum:

-

N-H Stretching Region: The region above 3000 cm⁻¹ is highly diagnostic. Two sharp peaks are expected between 3450-3300 cm⁻¹ corresponding to the asymmetric and symmetric N-H stretches of the primary amine group (-NH₂). [4]A broader absorption around 3350 cm⁻¹ is anticipated for the indole N-H stretch.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹.

-

Fingerprint Region (< 1650 cm⁻¹): This region contains a wealth of structural information. A strong band between 1650-1580 cm⁻¹ is due to the N-H bending vibration of the primary amine. [4]A series of strong to medium bands between 1620-1450 cm⁻¹ will be present, corresponding to the C=C and C=N stretching vibrations of the indole and pyrimidine rings.

Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry provide an unambiguous and definitive structural confirmation of 4-(1H-indol-3-yl)pyrimidin-2-amine (Meridianin G). The ¹H and ¹³C NMR spectra precisely map the hydrogen and carbon framework, while HRMS confirms the elemental composition with high accuracy. The predicted IR spectrum further supports the presence of the key amine and indole functional groups. This comprehensive guide serves as a validated reference for researchers, ensuring the reliable identification of this biologically significant marine alkaloid for future studies in drug discovery and chemical biology.

References

-

Wallner, A., Krickl, F., & Bracher, F. (2022). Concise Syntheses of Marine (Bis)indole Alkaloids Meridianin C, D, F, and G and Scalaridine A via One-Pot Masuda Borylation-Suzuki Coupling Sequence. Marine Drugs, 20(4), 245. [Link]

-

Zhang, X., Ai, F., & Li, X. (2022). A Review: Meridianins and Meridianins Derivatives. Marine Drugs, 20(12), 779. [Link]

-

Wang, Y., et al. (2025). Synthesis, pharmacokinetic studies, and metabolite analysis of meridianin C in rats using a validated ultra high performance liquid chromatography-tandem mass spectrometry method. Frontiers in Pharmacology. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 400433, 4-(1H-indol-3-yl)pyrimidin-2-amine. PubChem. Retrieved February 1, 2026, from [Link].

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. Retrieved February 1, 2026, from [Link].

Sources

- 1. A Review: Meridianins and Meridianins Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis, pharmacokinetic studies, and metabolite analysis of meridianin C in rats using a validated ultra high performance liquid chromatography-tandem mass spectrometry method [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 4-(1H-indol-3-yl)pyrimidin-2-amine (Meridianin G)

Introduction